![molecular formula C23H22N4O4 B2720110 Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946324-47-6](/img/structure/B2720110.png)

Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

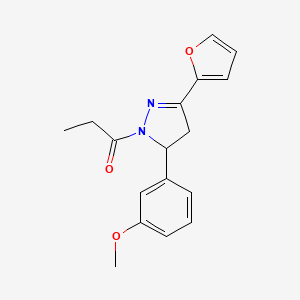

Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound . It has a molecular weight of 370.3527 . The IUPAC Standard InChIKey for this compound is ZZMNWJVJUKMZJY-UHFFFAOYSA-N .

Synthesis Analysis

The synthesis of this compound or its derivatives involves several steps. For instance, the synthesis of organoselenium compounds incorporating benzo[d][1,3]dioxole subunit has been reported . The process involves the use of various reagents and conditions, including PdCl2, xantphos, Cs2CO3, and others .Molecular Structure Analysis

The molecular structure of this compound is complex. It consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For example, the reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Scientific Research Applications

Antimicrobial and Antifungal Applications

Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone derivatives have shown promise in antimicrobial applications. For instance, synthesis and evaluation of pyridine derivatives indicated variable and modest activity against bacterial and fungal strains. This demonstrates the potential of benzo[d][1,3]dioxol-5-yl derivatives in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Chemotypes for Anti-mycobacterial Activity

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones has been identified as a new anti-mycobacterial chemotype, with derivatives demonstrating potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This highlights the significance of benzo[d][1,3]dioxol-5-yl derivatives in tuberculosis treatment research (Pancholia et al., 2016).

Co-crystallization Studies

Benzo[d][1,3]dioxol-5-yl derivatives have been studied in the context of co-crystallization with N-containing bases, offering insights into stoichiometric variants, polymorphism, and twinning. This research contributes to the understanding of solid-state chemistry and the development of new material properties (Skovsgaard & Bond, 2009).

Corrosion Inhibition

In the field of materials science, derivatives have been evaluated for their corrosion inhibition properties on N80 steel in hydrochloric acid, indicating high inhibition efficiency. This suggests applications in protecting metal surfaces from corrosion, relevant to industrial maintenance and preservation (Yadav et al., 2016).

Molecular Interaction Studies

Explorations into the molecular interactions of certain benzo[d][1,3]dioxol-5-yl derivatives with receptors, such as the CB1 cannabinoid receptor, provide a deeper understanding of receptor-ligand dynamics and the potential for designing receptor-specific drugs (Shim et al., 2002).

properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-16-24-21(14-22(25-16)31-18-5-3-2-4-6-18)26-9-11-27(12-10-26)23(28)17-7-8-19-20(13-17)30-15-29-19/h2-8,13-14H,9-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFVLCRLLMDTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)

![1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2720030.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2720038.png)

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2720042.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide](/img/structure/B2720043.png)

![2-hydroxy-2-methyl-3-(thiophen-3-yl)-S-[4-(trifluoromethyl)phenyl]propane-1-sulfonamido](/img/structure/B2720049.png)